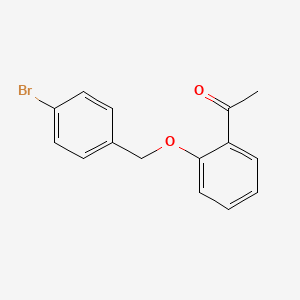

2'-(4-Bromobenzyloxy)acetophenone

Description

Significance of Acetophenone (B1666503) Scaffolds in Modern Synthetic Chemistry

Acetophenone and its derivatives are fundamental building blocks in organic synthesis. guidechem.commdpi.com As simple aromatic ketones, they serve as readily available precursors for a vast array of chemical transformations. guidechem.com Their chemical reactivity, particularly at the ketone and the adjacent methyl group, allows for the construction of diverse heterocyclic compounds and analogues of natural products. guidechem.commdpi.com

The acetophenone framework is a common feature in many biologically active molecules and is considered a "privileged" structure in medicinal chemistry. nih.gov This is due to its ability to interact with various biological targets. Consequently, acetophenone derivatives are extensively utilized as starting materials in the synthesis of pharmaceuticals. guidechem.comnih.gov

Role of Brominated Organic Compounds in Pharmaceutical and Fine Chemical Synthesis

Brominated organic compounds are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals. The presence of a bromine atom in a molecule can significantly influence its chemical reactivity, allowing for a range of subsequent chemical modifications. zenodo.org This makes brominated compounds valuable for constructing complex molecular architectures.

Furthermore, the introduction of bromine can be a key step in the synthesis of active pharmaceutical ingredients (APIs). zenodo.org Bromination can alter a molecule's properties, such as its lipophilicity and binding affinity to biological targets. zenodo.org While elemental bromine can be hazardous, various brominating agents have been developed to allow for safer and more selective reactions. researchgate.net

Overview of Benzyloxy-Substituted Aromatic Systems in Advanced Chemical Research

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis. Its relative stability and the ease of its removal have made it a staple in the synthesis of complex molecules. Beyond its role as a protecting group, the benzyloxy motif itself can be an integral part of a molecule's pharmacophore.

The introduction of a benzyloxy group can impact a molecule's biological activity. For instance, benzyloxy-substituted chalcones have been investigated for their potential as enzyme inhibitors. The position of the benzyloxy group on the aromatic ring can significantly influence the compound's inhibitory effects.

Physicochemical Properties of 2'-(4-Bromobenzyloxy)acetophenone

| Property | Value |

| Molecular Formula | C₁₅H₁₃BrO₂ chemspider.com |

| Molecular Weight | 305.171 g/mol chemspider.com |

| Appearance | Solid (predicted) |

| InChI Key | RUXZKHRTPJWTTB-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

| ¹H NMR | ¹³C NMR | IR Spectroscopy |

| Predicted chemical shifts would show signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons of the acetyl group. | Predicted spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon. | Expected to show characteristic absorption bands for the C=O (carbonyl) stretch, C-O (ether) stretch, and C-Br stretch, as well as aromatic C-H and C=C vibrations. |

Research and Applications

While specific research applications for 2'-(4-Bromobenzyloxy)acetophenone are not extensively documented in publicly available literature, its structural components suggest its utility as a precursor in several areas of chemical research.

The presence of the reactive acetyl group allows for further functionalization to create a variety of derivatives. The bromo- and benzyloxy- substituents provide handles for cross-coupling reactions and other transformations, enabling the synthesis of more elaborate molecular structures for potential use in materials science or as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(4-bromophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXZKHRTPJWTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373584 | |

| Record name | 2'-(4-Bromobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-47-9 | |

| Record name | 2'-(4-Bromobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromobenzyloxy Acetophenone

Direct Synthesis Routes for the Target Compound

The most direct route to 2'-(4-Bromobenzyloxy)acetophenone involves the formation of an ether linkage between a phenolic precursor and a benzyl (B1604629) halide. This is typically accomplished via a Williamson ether synthesis, where 2'-hydroxyacetophenone (B8834) is reacted with 4-bromobenzyl bromide.

The Williamson ether synthesis for this compound is effectively mediated by a weak base, with potassium carbonate (K₂CO₃) being a common and efficient choice. researchgate.net In this process, potassium carbonate acts as a base to deprotonate the hydroxyl group of 2'-hydroxyacetophenone, forming a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with 4-bromobenzyl bromide to yield the final product, 2'-(4-Bromobenzyloxy)acetophenone.

Potassium carbonate is widely utilized in organic synthesis for C-alkylation and O-alkylation reactions due to its mild basicity, ease of handling, and favorable solubility in common polar aprotic solvents like acetone (B3395972), acetonitrile (B52724), or N,N-Dimethylformamide (DMF), which are ideal for this type of reaction. researchgate.netresearchgate.net The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. The use of potassium carbonate provides a mild basic medium for the reaction to proceed and can be easily removed from the reaction mixture by filtration or aqueous workup. scispace.com Tandem reactions involving C-S and C-N bond formation have also been successfully mediated by potassium carbonate, highlighting its versatility as a base in coupling reactions without the need for transition-metal catalysts. rsc.org

Table 1: Typical Reaction Conditions for Potassium Carbonate-Mediated Ether Synthesis

| Parameter | Condition | Purpose |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |

| Solvent | Acetone, Acetonitrile, DMF | Dissolves reactants and facilitates the Sₙ2 reaction. |

| Reactants | 2'-hydroxyacetophenone, 4-bromobenzyl bromide | The building blocks for the target molecule. |

| Temperature | Room Temperature to Reflux | Increases reaction rate. |

Optimizing the synthesis of 2'-(4-Bromobenzyloxy)acetophenone focuses on maximizing yield and purity by controlling reaction parameters. Key strategies include:

Stoichiometry: Using a slight excess of the alkylating agent (4-bromobenzyl bromide) or the base can help drive the reaction to completion. However, a large excess of the alkylating agent can lead to side products and purification challenges.

Catalyst Choice and Loading: While potassium carbonate is common, other bases like cesium carbonate can be more effective in certain cases, albeit at a higher cost. Optimizing the amount of base is crucial; insufficient base leads to incomplete reaction, while a large excess offers no significant benefit.

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the Sₙ2 reaction.

Temperature and Reaction Time: Higher temperatures generally speed up the reaction, but can also promote side reactions. The optimal temperature is a balance between reaction rate and selectivity. Reaction progress should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the optimal reaction time. scispace.com

Purification: After the reaction, the crude product is typically purified using techniques like recrystallization or column chromatography to remove unreacted starting materials, the inorganic base, and any byproducts. rsc.org

General Principles of Acetophenone (B1666503) Bromination Relevant to Compound Synthesis

The synthesis of precursors for 2'-(4-Bromobenzyloxy)acetophenone, such as brominated acetophenone derivatives, relies on fundamental bromination reactions. Depending on the desired position of the bromine atom, either alpha-bromination of the acetyl group's side chain or electrophilic bromination of the aromatic ring is employed.

Alpha-bromination introduces a bromine atom to the carbon adjacent to the carbonyl group (the α-carbon). The resulting α-bromo ketones are valuable intermediates in organic synthesis. shodhsagar.comshodhsagar.com

N-Bromosuccinimide (NBS) is a preferred reagent for α-bromination over hazardous liquid bromine because it is easier to handle and allows for more selective reactions. shodhsagar.com The reaction can be initiated by radical initiators, acid catalysts, or photochemically. shodhsagar.comresearchgate.net For instance, acetophenone can be effectively converted to α-bromoacetophenone using NBS in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) or acidic aluminum oxide. shodhsagar.comnih.gov Microwave irradiation has also been shown to be a highly efficient method for this transformation. researchgate.net However, care must be taken to avoid over-bromination, which can lead to dibrominated products. researchgate.net

Table 2: Comparison of Catalytic Systems for Alpha-Bromination of Acetophenone with NBS

| Catalyst/Condition | Solvent | Time | Yield of 2-Bromoacetophenone | Reference |

| Acidic Al₂O₃ | Methanol (B129727) | 10 min | 89% | nih.gov |

| p-TsOH | Acetonitrile | Not Specified | High Yields | shodhsagar.comshodhsagar.com |

| p-TsOH (Microwave) | Not Specified | 30 min | High Yields | researchgate.net |

| UV-vis Irradiation | Not Specified | Short Time | Good Yields | researchgate.net |

The choice of solvent significantly impacts the reaction's efficiency, with methanol often providing high yields at reflux temperatures. nih.gov

Aromatic bromination involves substituting a hydrogen atom on the benzene (B151609) ring with a bromine atom. This is a classic electrophilic aromatic substitution reaction. For acetophenone, the acetyl group is a deactivating, meta-directing group. Therefore, direct bromination of acetophenone with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) will primarily yield 3'-bromoacetophenone. reddit.com

To obtain other isomers, such as the p-bromoacetophenone needed for some precursor routes, a Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride and aluminum chloride is a standard method. orgsyn.org The site of bromination on acetophenone derivatives can be selectively controlled by manipulating the electron density of the aromatic ring. zenodo.org For instance, blocking a hydroxyl group can direct bromination exclusively to the acetyl side-chain, whereas a highly electron-rich ring will favor aromatic substitution. zenodo.org Alternative methods for aromatic bromination use reagents like N-bromosuccinimide, which can act as an electrophilic bromine source under the right conditions, often in a polar solvent like acetonitrile. nih.gov

Green Chemistry Principles in 2'-(4-Bromobenzyloxy)acetophenone Synthesis, e.g., Solvent-Free Methodologies

Applying green chemistry principles to the synthesis of 2'-(4-Bromobenzyloxy)acetophenone aims to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com

Solvent-free methodologies are a cornerstone of green synthesis. Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), has been successfully applied to synthesize compounds structurally related to the precursors of the target molecule. researchgate.net For example, chalcones have been synthesized in high yields by simply grinding an acetophenone derivative with a benzaldehyde (B42025) derivative at room temperature, eliminating the need for solvents. rasayanjournal.co.in This technique is energy-efficient, reduces waste, and uses simple equipment. rasayanjournal.co.in

Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and often improve yields. wjpmr.com The α-bromination of ketones with NBS has been achieved without any solvent or catalyst under microwave irradiation. researchgate.net Similarly, cross-aldol condensations over anhydrous potassium carbonate have been developed using microwave irradiation, demonstrating a potential green route for precursor synthesis. researchgate.net

The use of safer, recyclable, or biodegradable catalysts and reagents is also a key principle. researchgate.net Replacing hazardous reagents like liquid bromine with NBS is a step in this direction. shodhsagar.com Furthermore, the byproduct of NBS, succinimide, can be recovered and recycled, making the process more environmentally acceptable. shodhsagar.com The development of reactions in water or using biodegradable catalysts like p-toluenesulfonic acid also contributes to a greener synthetic profile. researchgate.netresearchgate.net

Synthetic Strategies for Derivatives and Analogs of 2 4 Bromobenzyloxy Acetophenone

Design Principles for Structural Diversification

The design of derivatives and analogs of 2'-(4-Bromobenzyloxy)acetophenone is guided by established principles of medicinal and materials chemistry. Key strategies for structural diversification include:

Modification of the Ketone Moiety: The ketone group is a versatile handle for a range of chemical reactions. It can be transformed into alcohols, alkenes, or serve as a point of attachment for heterocyclic rings.

Alteration of the Ether Linkage: The benzyloxy ether linkage can be cleaved or modified to introduce different functional groups, thereby altering the molecule's polarity and conformational flexibility.

Substitution on the Aromatic Rings: The two aromatic rings provide opportunities for introducing various substituents, which can modulate the electronic properties and steric profile of the molecule.

Construction of Fused Ring Systems: The existing framework can be used as a scaffold to build more complex, fused heterocyclic systems.

These design principles allow for a systematic exploration of the chemical space around the parent molecule, leading to the discovery of new compounds with potentially enhanced properties.

Synthesis of Chalcone (B49325) Derivatives from Related Acetophenones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds that can be synthesized from acetophenone (B1666503) precursors. They serve as valuable intermediates in the synthesis of various heterocyclic compounds. nih.govderpharmachemica.com The core of chalcone synthesis lies in the condensation of an acetophenone with an aromatic aldehyde. wisdomlib.orgijarsct.co.in

Claisen-Schmidt Condensation Protocols for Alpha,Beta-Unsaturated Ketones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and other α,β-unsaturated ketones. wisdomlib.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing derivatives related to 2'-(4-Bromobenzyloxy)acetophenone, a substituted acetophenone would be reacted with a variety of aromatic aldehydes. researchgate.netscialert.net

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. ijarsct.co.inscialert.net The base abstracts an α-hydrogen from the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. youtube.com The resulting β-hydroxyketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, or chalcone. acs.orggordon.edu The concentration of the base can range from 10% to 60%, and the reaction can be conducted at room temperature or with gentle heating. ijarsct.co.in

Different bases and solvents can be employed to optimize the reaction, including potassium carbonate and piperidine. nih.govnumberanalytics.com The choice of reaction conditions can influence the yield and purity of the resulting chalcone. researchgate.net

Microwave-Assisted Synthesis in Chalcone Preparation

To enhance the efficiency of chalcone synthesis, microwave-assisted methods have been developed. scholarsresearchlibrary.commdpi.com Microwave irradiation offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reactions. numberanalytics.comekb.egfrontiersin.org This technique has been successfully applied to the Claisen-Schmidt condensation. nih.govd-nb.info

In a typical microwave-assisted procedure, the substituted acetophenone and aromatic aldehyde are mixed in the presence of a catalyst, such as sodium hydroxide or fly ash:H2SO4, and irradiated with microwaves. scholarsresearchlibrary.commdpi.com Reactions are often complete within minutes, compared to the hours or even days required for conventional methods. scholarsresearchlibrary.comfrontiersin.org For instance, some chalcone syntheses that take 12-48 hours by conventional heating can be completed in 1-4 minutes using microwave irradiation. researchgate.net This rapid and efficient method is considered a greener approach to chemical synthesis. ijper.orgresearchgate.net

| Reactants | Catalyst | Method | Reaction Time | Yield | Reference |

| Substituted Acetophenones and Benzaldehydes | NaOH | Microwave | 1-2 min | High | mdpi.com |

| Acetylferrocene and Benzaldehydes | Ethanolic KOH | Microwave | 1-5 min | 78-92% | frontiersin.org |

| Acetone (B3395972) and Aldehydes | NaOH | Microwave | 10-30 min | Good | nih.gov |

| Chalcones and Urea (B33335) | Aqueous KOH | Microwave | 7-10 min | Excellent | ijper.org |

| Methyl Ketones and Aromatic Aldehydes | - | Microwave | - | 70-98% | researchgate.net |

| Acetophenone and Benzaldehyde (B42025) | NaOH | Conventional | 14-16 h | - | scialert.net |

| Acetylferrocene and Benzaldehydes | Ethanolic KOH | Conventional | 10-40 h | 71-87% | frontiersin.org |

| Chalcones and Urea | Aqueous KOH | Conventional | 4 h | Good | ijper.org |

Transformations at the Ketone Moiety, e.g., Grignard and Aldol (B89426) Reactions

The ketone functional group in 2'-(4-Bromobenzyloxy)acetophenone is a prime site for various chemical transformations, including Grignard and aldol reactions, which allow for the introduction of new carbon-carbon bonds and functional groups.

Grignard Reactions: The reaction of the ketone with a Grignard reagent (R-MgX) provides a straightforward route to tertiary alcohols. For example, treating an acetophenone derivative with methylmagnesium bromide (CH3MgBr) would yield a 2-phenylpropan-2-ol derivative. quora.comacs.org The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon. studyraid.comechemi.com Subsequent acidic workup protonates the resulting alkoxide to give the tertiary alcohol. quora.com The choice of solvent is crucial for the efficiency of the Grignard reaction. rsc.org

Aldol Reactions: The ketone can also participate in aldol reactions. In a crossed aldol condensation, the enolate of the acetophenone can react with another aldehyde or ketone. acs.orgcdnsciencepub.com For instance, the base-catalyzed reaction of acetophenone with acetone can lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate. cdnsciencepub.com Aldol reactions can also occur between two molecules of the acetophenone itself (a self-reaction) under certain conditions. researchgate.net These reactions expand the structural diversity of the derivatives by creating larger, more complex molecules. youtube.com

Etherification and Substitution Reactions, e.g., Williamson Etherification

The benzyloxy portion of the molecule, including the ether linkage and the bromo-substituted aromatic ring, offers further opportunities for structural modification.

Williamson Ether Synthesis: While 2'-(4-Bromobenzyloxy)acetophenone is itself likely synthesized via a Williamson etherification, this reaction can be used to create analogs. This would involve reacting a substituted 2'-hydroxyacetophenone (B8834) with a variety of substituted benzyl (B1604629) halides. This allows for the introduction of different substituents on the benzyl group, thereby modulating the electronic and steric properties of the molecule.

Nucleophilic Aromatic Substitution: The bromine atom on the benzyloxy ring is a potential site for nucleophilic aromatic substitution reactions. However, such reactions on unactivated aryl halides typically require harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling). These advanced methods could be employed to replace the bromine with a wide range of functional groups, including amines, alcohols, and other carbon-based substituents, leading to a vast array of analogs.

Preparation of Heterocyclic Derivatives

Chalcones, synthesized from acetophenone precursors as described in section 3.2, are highly valuable intermediates for the synthesis of a wide variety of heterocyclic compounds. nih.govias.ac.intsijournals.com The α,β-unsaturated ketone moiety in chalcones is susceptible to reactions with bidentate nucleophiles, leading to the formation of five, six, and seven-membered heterocyclic rings. ias.ac.in

Pyrimidines: Pyrimidine derivatives can be synthesized by the cyclization of chalcones with urea, thiourea, or guanidine (B92328) hydrochloride. derpharmachemica.comoaji.netajrconline.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent under reflux. derpharmachemica.comoaji.net For example, reacting a chalcone with urea in ethanolic KOH yields a pyrimidin-2(1H)-one derivative. oaji.net

Pyrazoles: Pyrazole (B372694) derivatives are commonly prepared by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. benthamscience.comnih.govresearchgate.net This reaction usually proceeds in a solvent like ethanol (B145695) or acetic acid. thepharmajournal.com The condensation of a chalcone with hydrazine hydrate leads to the formation of a pyrazoline, which can then be aromatized to the corresponding pyrazole. derpharmachemica.comthepharmajournal.com

Isoxazoles: Isoxazole derivatives can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride. tsijournals.com The reaction is typically refluxed in ethanol with a base like sodium acetate (B1210297) to neutralize the HCl. tsijournals.com

The synthesis of these and other heterocyclic systems from chalcone intermediates significantly expands the chemical diversity of compounds that can be derived from the 2'-(4-Bromobenzyloxy)acetophenone scaffold.

| Chalcone Derivative | Reagent | Heterocyclic Product | Reference |

| Substituted Chalcone | Guanidine hydrochloride | 2-Aminopyrimidine | derpharmachemica.com |

| Substituted Chalcone | Urea | Pyrimidin-2(1H)-one | oaji.net |

| Substituted Chalcone | Thiourea | Pyrimidine-2(1H)-thione | oaji.net |

| 1-Adamantyl Chalcone | Substituted Phenylhydrazine | Pyrazole | nih.gov |

| Substituted Chalcone | Hydrazine hydrate | Pyrazoline | thepharmajournal.com |

| Substituted Chalcone | Hydroxylamine hydrochloride | Isoxazole | tsijournals.com |

Synthesis of Pyrazole and Pyrazoline Scaffolds

The synthesis of pyrazole and its dihydro derivatives, pyrazolines, from acetophenone precursors is a well-established and significant transformation in heterocyclic chemistry. Pyrazolines exist in three isomeric forms (1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline) depending on the double bond's position. nih.gov

One common method involves the Claisen-Schmidt condensation of an acetophenone with an appropriate aromatic aldehyde to form a chalcone intermediate. nih.govresearchgate.net This α,β-unsaturated carbonyl compound is then cyclized with hydrazine hydrate or its derivatives to yield the pyrazoline ring. nih.govresearchgate.netresearchgate.net For instance, reacting equimolar amounts of a substituted acetophenone and a substituted aldehyde in ethanol with a sodium hydroxide solution can produce chalcones in moderate to good yields (69–85%). nih.gov Subsequent reaction with hydrazine hydrate in methanol (B129727), often with a base like sodium hydroxide, leads to the formation of 2-pyrazoline derivatives. nih.gov

Alternatively, a two-stage flow chemistry process can be employed for pyrazole synthesis from acetophenones. galchimia.com This involves an initial condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create an enaminone intermediate, followed by a second condensation with hydrazine. galchimia.com Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

The Vilsmeier-Haack reaction offers another route to substituted pyrazoles. nih.gov This involves the reaction of a hydrazone with a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

| Starting Material | Reagents | Product | Key Features |

| Acetophenone & Aromatic Aldehyde | 1. NaOH, Ethanol 2. Hydrazine hydrate, Methanol | Pyrazoline | Formation of chalcone intermediate. nih.gov |

| Acetophenone | 1. DMF-DMA 2. Hydrazine | Pyrazole | Two-stage flow chemistry process. galchimia.com |

| Ketone, Aldehyde, Hydrazine monohydrochloride | 1. Condensation 2. Bromine or DMSO/O₂ | Pyrazole | In situ oxidation of pyrazoline intermediate. organic-chemistry.org |

| Hydrazone | POCl₃, DMF | 4-Formyl Pyrazole | Vilsmeier-Haack reaction. nih.gov |

This table provides a summary of synthetic routes to pyrazole and pyrazoline scaffolds.

Formation of Oxazepine Derivatives

The synthesis of oxazepine derivatives, seven-membered heterocyclic rings containing oxygen and nitrogen atoms, can be achieved through various strategies. jmchemsci.com One prominent method involves the reaction of a Schiff base with a cyclic anhydride (B1165640). jmchemsci.comresearchgate.net For example, new 1,3-oxazepine derivatives can be synthesized from a Schiff base prepared by reacting 4-amino antipyrine (B355649) with 4-amino acetophenone. jmchemsci.com This Schiff base is then reacted with various cyclic anhydrides like maleic anhydride, succinic anhydride, or phthalic anhydride in a solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding 1,3-oxazepine derivatives. jmchemsci.com

Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane (B91453) at elevated temperatures, which provides access to benzo[b] galchimia.comresearchgate.netoxazepine derivatives. rsc.org Mechanistic studies suggest that the hydroxyl proton of the aminophenol is crucial for the formation of an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization. rsc.org Furthermore, a tandem transformation involving C-N coupling and C-H carbonylation has been developed for synthesizing benzo-1,4-oxazepine derivatives from various phenylamines and allyl halides under a carbon dioxide atmosphere. nih.gov

| Starting Material | Reagents | Product | Key Features |

| Schiff Base (from 4-amino antipyrine and 4-amino acetophenone) | Cyclic Anhydrides (e.g., maleic, succinic, phthalic) | 1,3-Oxazepine Derivatives | Cycloaddition reaction. jmchemsci.com |

| 2-Aminophenol and Alkynone | 1,4-Dioxane, 100 °C | Benzo[b] galchimia.comresearchgate.netoxazepine Derivatives | 7-endo-dig cyclization of an alkynylketimine intermediate. rsc.org |

| Phenylamine and Allyl Halide | CO₂, Copper Catalyst | Benzo-1,4-oxazepine Derivatives | Tandem C-N coupling/C-H carbonylation. nih.gov |

This table summarizes methods for the formation of oxazepine derivatives.

Incorporation of Triazole Units

Triazoles, five-membered rings with three nitrogen atoms, exist as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers. mdpi.comnih.gov A prevalent method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov This reaction allows for the efficient creation of 1,4-disubstituted 1,2,3-triazoles. nih.gov For instance, triazole-bonded chalcone derivatives can be synthesized by first preparing a propargylated chalcone from an acetophenone derivative. nih.gov This alkyne-containing chalcone then undergoes a smooth copper-mediated cycloaddition with an aromatic azide (B81097) to yield the final triazole product. nih.gov

The synthesis of 1,2,4-triazole derivatives can be achieved through several routes. One method involves the condensation of an S-methyl benzothioamide derivative with a hydrazide at high temperatures. rroij.com For example, 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole can be prepared by reacting the corresponding S-methyl benzothioamide with 2,2,2-trifluoroacetohydrazide (B74482) in DMF at 150°C. rroij.com Another approach involves the reaction of an oxime intermediate with a hydrazonoyl chloride in the presence of a base like triethylamine. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| Propargylated Chalcone and Aromatic Azide | Copper(II) sulfate (B86663) pentahydrate, Ascorbic acid | 1,4-Disubstituted 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov |

| S-methyl benzothioamide derivative and Hydrazide | DMF, 150°C | 1,2,4-Triazole derivative | High-temperature condensation. rroij.com |

| Oxime intermediate and Hydrazonoyl chloride | Triethylamine | 1,2,4-Triazole derivative | 1,3-dipolar cycloaddition. mdpi.com |

This table outlines strategies for the incorporation of triazole units.

Functionalization of the Bromine Moiety for Further Derivatization

The bromine atom on the 4-bromobenzyloxy group of the parent molecule is a key functional handle for further molecular elaboration, most notably through cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for this purpose. rroij.com

This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a variety of aryl or vinyl boronic acids or boronate esters. rroij.com For example, a 3-(4-bromophenyl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole can be subjected to a Suzuki-Miyaura reaction with various aryl boronic acids. rroij.com This reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent system like a mixture of DMF and water at elevated temperatures (e.g., 120°C). rroij.com This versatile reaction enables the synthesis of a wide array of biaryl and related structures, significantly expanding the chemical space accessible from the initial bromo-substituted compound.

| Reaction | Catalyst/Reagents | Reactant | Product Feature |

| Suzuki-Miyaura Coupling | Palladium catalyst, K₂CO₃, TBAB | Aryl Boronic Acid | Formation of a biaryl linkage. rroij.com |

This table details the functionalization of the bromine moiety via the Suzuki-Miyaura reaction.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromobenzyloxy Acetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural picture of 2'-(4-Bromobenzyloxy)acetophenone can be assembled.

The ¹H and ¹³C NMR spectra of 2'-(4-Bromobenzyloxy)acetophenone provide the initial and most crucial data for its structural verification. While direct experimental spectra for this specific molecule are not widely published, a highly accurate prediction of the chemical shifts and coupling patterns can be derived from data for its constituent fragments and closely related analogues, such as acetophenone (B1666503), 2'-benzyloxyacetophenone, and 4-bromobenzyl bromide. nist.govrsc.orgstackexchange.com

The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the benzylic methylene (B1212753) protons, and the eight aromatic protons distributed across two different phenyl rings.

Acetyl Protons (H-α): A sharp singlet is predicted around δ 2.61 ppm, characteristic of a methyl group attached to a carbonyl carbon adjacent to an aromatic ring. rsc.org

Benzylic Protons (H-β): A singlet corresponding to the two methylene protons of the benzyl (B1604629) group is expected near δ 5.1-5.2 ppm. This downfield shift is due to the deshielding effect of the adjacent ether oxygen and the 4-bromophenyl ring.

Aromatic Protons: The eight aromatic protons will appear in the range of δ 6.8-8.0 ppm. The protons on the 4-bromophenyl ring (H-2', H-3', H-5', H-6') are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution. The protons on the 2'-substituted acetophenone ring (H-3, H-4, H-5, H-6) will present a more complex pattern of multiplets due to their distinct chemical environments and ortho, meta, and para couplings.

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, with a predicted chemical shift around δ 198 ppm. rsc.org

Aliphatic Carbons: The acetyl methyl carbon (C-α) is expected in the upfield region around δ 27-30 ppm, while the benzylic ether carbon (C-β) would appear around δ 70 ppm.

Aromatic Carbons: The twelve aromatic carbons will resonate between δ 110-160 ppm. The carbon bearing the bromine atom (C-4') is influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone, with a predicted value around δ 122 ppm. stackexchange.com The carbon attached to the ether oxygen (C-2) will be significantly downfield due to the oxygen's deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2'-(4-Bromobenzyloxy)acetophenone

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| -COCH₃ | ~2.6 | s | ~29 |

| -OCH₂- | ~5.2 | s | ~70 |

| C=O | - | - | ~198 |

| C-1 | - | - | ~137 |

| C-2 | - | - | ~157 |

| C-3 | ~7.1 | d | ~113 |

| C-4 | ~7.5 | t | ~133 |

| C-5 | ~7.0 | t | ~121 |

| C-6 | ~7.8 | d | ~130 |

| C-1' | - | - | ~136 |

| C-2'/6' | ~7.3 | d | ~129 |

| C-3'/5' | ~7.5 | d | ~132 |

| C-4' | - | - | ~122 |

s = singlet, t = triplet, d = doublet. Predicted values are based on analogous structures and standard chemical shift increments.

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would show correlations between adjacent protons within each aromatic ring, for example, between H-3 and H-4, H-4 and H-5, and H-5 and H-6 on the acetophenone ring. It would also confirm the coupling between H-2'/H-6' and H-3'/H-5' on the bromophenyl ring. The absence of COSY correlations to the methyl and benzylic singlets confirms their isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides a direct link between the proton and carbon assignments. For instance, the proton signal at ~5.2 ppm would correlate to the carbon signal at ~70 ppm, assigning them both to the -OCH₂- group.

A correlation from the methyl protons (-COCH₃) to the carbonyl carbon (C=O) and the C-1 carbon of the acetophenone ring.

Correlations from the benzylic protons (-OCH₂-) to the C-2 carbon of the acetophenone ring and to carbons C-1', C-2', and C-6' of the 4-bromophenyl ring. This particular set of correlations definitively confirms the ether linkage between the two major fragments of the molecule.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov

The FT-IR spectrum of 2'-(4-Bromobenzyloxy)acetophenone is expected to be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

C-O-C Ether Stretch: Two distinct bands are characteristic of aryl alkyl ethers. An asymmetric stretching band is expected around 1250-1200 cm⁻¹, and a symmetric stretching band near 1050-1000 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C-Br Stretch: A weaker absorption in the far-infrared region, typically between 600-500 cm⁻¹, is characteristic of the carbon-bromine bond.

Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong IR signals, the more symmetric and less polar C=C aromatic ring vibrations often produce strong signals in the Raman spectrum.

Table 2: Predicted Key Vibrational Frequencies for 2'-(4-Bromobenzyloxy)acetophenone

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980-2850 | Medium-Weak |

| C=O Stretch | Aryl Ketone | ~1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | Aryl Alkyl Ether | 1250-1200 | Strong |

| C-O-C Symmetric Stretch | Aryl Alkyl Ether | 1050-1000 | Medium |

| C-Br Stretch | Aryl Bromide | 600-500 | Medium-Weak |

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns upon ionization. miamioh.eduacs.org

For 2'-(4-Bromobenzyloxy)acetophenone (C₁₅H₁₃BrO₂), the molecular weight is 304.01 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁶O. A key feature in the mass spectrum will be the isotopic signature of bromine, where the molecular ion peak will appear as a pair of signals of nearly equal intensity at m/z 304 and 306, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathways under electron ionization (EI) can be predicted based on the structure:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic C-O bond, leading to the formation of the highly stable 4-bromobenzyl cation (m/z 169 and 171) or a tropylium (B1234903) ion (m/z 91) after loss of bromine. researchgate.net

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methyl group (α-cleavage) would result in the loss of a methyl radical (•CH₃), producing an ion at m/z 289/291.

Ether Bond Cleavage: Cleavage can also occur at the aryl-oxygen bond, potentially forming a 2-acetylphenoxy cation (m/z 135).

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen is not possible for this molecule as there are no gamma-hydrogens on a flexible alkyl chain.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2'-(4-Bromobenzyloxy)acetophenone

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure/Ion | Fragmentation Pathway |

| 304/306 | [C₁₅H₁₃BrO₂]⁺˙ | Molecular Ion |

| 289/291 | [M - CH₃]⁺ | α-cleavage at ketone |

| 169/171 | [C₇H₆Br]⁺ | Benzylic cation |

| 135 | [C₈H₇O₂]⁺ | 2-acetylphenoxy cation |

| 121 | [C₈H₉O]⁺ | Benzyl ether fragment after rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The parts of a molecule that absorb light in this region are known as chromophores. In 2'-(4-Bromobenzyloxy)acetophenone, the primary chromophore is the acetophenone system, which is a conjugated system involving the benzene (B151609) ring and the carbonyl group. The 4-bromophenyl ring also acts as a chromophore.

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. For acetophenone, a strong π → π* transition is typically observed around 240-250 nm. studyraid.com The presence of the electron-donating benzyloxy group at the ortho position is expected to cause a bathochromic (red) shift to a longer wavelength.

n → π* Transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. In acetophenone, this transition appears as a weaker, broader band around 280 nm. studyraid.com This band is also likely to be shifted by the substituents.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for 2'-(4-Bromobenzyloxy)acetophenone has not been reported in publicly accessible scientific literature and crystallographic databases. Consequently, detailed experimental data on its solid-state molecular conformation, such as precise bond lengths, bond angles, and torsion angles, remains unelucidated.

Similarly, information regarding the crystal packing of 2'-(4-Bromobenzyloxy)acetophenone, which would include the crystal system, space group, unit cell dimensions, and the nature of intermolecular interactions, is not available.

While the crystal structures of some substituted acetophenone and benzyl ether derivatives have been determined, providing insights into the conformational preferences and packing motifs of related molecules, a direct extrapolation to 2'-(4-Bromobenzyloxy)acetophenone is speculative without experimental data for the specific compound or a very closely related derivative. Theoretical studies on bromoacetophenone isomers have explored optimized geometries and electronic properties, but these computational models await experimental validation through X-ray crystallography. researchgate.net

The absence of a published crystal structure for 2'-(4-Bromobenzyloxy)acetophenone or its immediate derivatives prevents a detailed discussion and the presentation of crystallographic data tables for this specific compound. Further research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to provide these critical structural insights.

Computational and Theoretical Investigations of 2 4 Bromobenzyloxy Acetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, offer a detailed view of the electronic structure and energy of 2'-(4-Bromobenzyloxy)acetophenone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For acetophenone (B1666503) derivatives, DFT calculations, such as those using the B3LYP functional with a CEP-121G basis set, have been employed to determine optimized structures, total energies, and thermodynamic data. researchgate.net These studies systematically examine how substituents, like the bromine atom in 2'-(4-Bromobenzyloxy)acetophenone, affect the electronic and structural properties of the parent acetophenone molecule. researchgate.net

The presence of a bromine substituent is known to influence the distribution of electron density within the molecule. researchgate.net Calculations on bromoacetophenone isomers have shown that the substitution of a bromine atom can decrease the HOMO and LUMO energy levels. researchgate.net This is significant as the energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.net

Table 1: Key Parameters from DFT Studies of Acetophenone Derivatives

| Parameter | Description | Influence of Bromine Substitution |

| Total Energy | The sum of all kinetic and potential energies of the molecule. | Influenced by the position of the bromine atom. researchgate.net |

| Electronic States | The arrangement of electrons in molecular orbitals. | Bromine substitution can alter the energy of these states. researchgate.net |

| Energy Gap (HOMO-LUMO) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Generally decreases with bromine substitution. researchgate.net |

| Dipole Moment | A measure of the polarity of the molecule. | Bromoacetophenones can have different polarities compared to acetophenone. researchgate.net |

This table is generated based on findings from studies on related bromoacetophenone compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy and shape of these frontier orbitals are key to predicting how a molecule will interact with other reagents. youtube.comwikipedia.org

In the context of 2'-(4-Bromobenzyloxy)acetophenone, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the oxygen atoms and the benzene (B151609) rings, while the LUMO would be associated with areas that can accept electron density. The energy gap between the HOMO and LUMO, which can be calculated using DFT, provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Prediction of Reactivity Sites

Various computational tools can be used to predict the most reactive sites within a molecule. These include:

Average Local Ionization Energy (ALIE): This helps in identifying sites susceptible to electrophilic attack.

Electron Localization Function (ELF) and Localization-of-Function (LOL): These functions provide a picture of electron pairing and localization, highlighting covalent bonds and lone pairs.

Reduced Density Gradient (RDG): This method helps visualize non-covalent interactions, which are crucial for understanding intermolecular interactions.

Fukui Functions: Derived from DFT, Fukui functions predict the sites for nucleophilic and electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. wikipedia.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as 2'-(4-Bromobenzyloxy)acetophenone, might bind to a biological target, typically a protein or enzyme. nih.govfrontiersin.org This is a cornerstone of modern drug discovery. rjpbr.com The process involves generating multiple possible conformations of the ligand within the active site of the target and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org

For acetophenone derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes. For example, studies on acetophenone-1,2,3-triazoles have explored their binding to the InhA enzyme, a target for anti-tuberculosis drugs. nih.gov Similarly, azaisoflavones, which share structural similarities, have been studied for their binding to COX-2 and TP receptors. nih.gov These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in determining the binding affinity and selectivity of a ligand. researchgate.netresearchgate.net

Table 2: Illustrative Data from Molecular Docking Studies of Related Compounds

| Compound Class | Target Protein | Key Interactions Observed |

| Acetophenone-1,2,3-triazoles | InhA Enzyme | Not specified in the provided text. |

| Azaisoflavones | COX-2 and TP Receptors | Not specified in the provided text. |

| Acetophenone | LasR Protein | Not specified in the provided text. researchgate.net |

This table illustrates the type of data obtained from docking studies, based on research on similar compound classes.

In Silico Screening and Rational Drug Design Approaches

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. rjpbr.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. rjpbr.com Rational drug design, on the other hand, uses the structural information of the target to design molecules with improved binding affinity and selectivity. nih.govresearchgate.net

The process often begins with identifying a lead compound, which can be modified based on insights from molecular modeling and docking studies. For instance, if a docking study reveals a specific hydrophobic pocket in the active site, the lead compound can be modified to include a lipophilic group that can occupy this pocket, thereby increasing its binding affinity. nih.gov This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov

Conformational Analysis through Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. cwu.eduresearchgate.net Computational methods are widely used for this purpose, employing techniques ranging from molecular mechanics to high-level quantum chemical calculations. cwu.educhemrxiv.org

For flexible molecules like 2'-(4-Bromobenzyloxy)acetophenone, which has several rotatable bonds, a systematic conformational search is necessary to identify the global energy minimum and other low-energy conformers. researchgate.net Studies on similar molecules, such as para-substituted acetophenones, have shown that the planarity of the molecule and the rotational barriers of different functional groups can be significantly influenced by substituent effects and the solvent environment. researchgate.net Computational studies on galactofuranosides have also demonstrated that different computational methods can sometimes predict different preferred conformations, highlighting the importance of method selection and validation against experimental data. frontiersin.org

Pharmacological and Biological Research of 2 4 Bromobenzyloxy Acetophenone and Its Analogs

Antimicrobial Activity Investigations

The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial compounds. Analogs of 2'-(4-Bromobenzyloxy)acetophenone have been a subject of significant interest in this area.

Antibacterial Efficacy and Mechanistic Studies

Research into acetophenone (B1666503) analogs has revealed significant antibacterial potential, particularly against Gram-positive bacteria. One study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, demonstrated specific activity against Gram-positive bacteria, including the formidable methicillin-resistant Staphylococcus aureus (MRSA), while showing no activity against Gram-negative strains. nih.govnih.gov The mechanism of action for this compound was found to involve the permeabilization of the bacterial membrane and the disruption of cell division, suggesting inhibition of teichoic acid synthesis. nih.govchemrxiv.org

Another study involving prenylated acetophenones from the Australian plant Acronychia crassipetala identified crassipetalone A as a potent inhibitor of Gram-positive bacteria S. aureus and Enterococcus faecium. mdpi.com Its efficacy against S. aureus was reported to be two to four times greater than the antibiotic chloramphenicol. mdpi.com The enhanced activity of crassipetalone A was linked to its higher lipophilicity, which likely facilitates easier penetration through the bacterial cell wall. mdpi.com Similarly, studies on 2,2′,4-trihydroxybenzophenone have shown it to be a promising antibacterial candidate, acting on the bacterial cell wall of both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial activity of various acetophenone derivatives has been systematically evaluated against a panel of both Gram-positive and Gram-negative organisms. nih.gov In these studies, compounds such as 4-methyl, 2-hydroxy, 3-bromo, and 4-nitro acetophenones were among the most active. nih.gov

Antifungal Potency and Structure-Activity Relationships

The antifungal properties of acetophenone analogs have also been a focus of investigation. A study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) assessed its activity against Candida albicans, revealing it to have the highest antifungal efficacy among several tested derivatives. nih.gov Notably, 4HMBA exhibited a synergistic fungicidal effect when combined with fluconazole. nih.gov Mechanistic insights from microscopy showed that 4HMBA inhibits the filamentation process in C. albicans and leads to a reduction in cell wall thickness. nih.gov

In a different study, synthetic analogs of 2,4-Diacetylphloroglucinol (2,4-DAPG) were evaluated for their antifungal activity against major citrus pathogens, Penicillium digitatum and P. italicum. researchgate.net One derivative, designated MP4, showed significantly higher in vitro activity than the parent compound and effectively controlled decay in mandarin fruit. researchgate.net The proposed mechanism for MP4 involves causing wrinkling and breakage of fungal hyphae and altering the expression of cytochrome P450 (CYP) genes, which are crucial for cell membrane formation. researchgate.net Furthermore, the structure-activity relationship in benzophenanthridine alkaloids, which share some structural motifs with acetophenone derivatives, indicates that a quaternary nitrogen ring is important for antimicrobial activity. researchgate.net

Anti-inflammatory Properties and Molecular Targeting, e.g., COX-II Inhibition

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1, which is involved in protecting the gastric mucosa, and COX-2, which is induced during inflammation. researchgate.netnih.gov The development of selective COX-2 inhibitors is a major goal to create safer NSAIDs with fewer gastrointestinal side effects. researchgate.netthieme-connect.com

Analogs of acetophenone have been explored as potential selective COX-2 inhibitors. The therapeutic action of NSAIDs is primarily due to the inhibition of COX-2, while adverse effects are often linked to COX-1 inhibition. researchgate.net Research has focused on various structural classes that exhibit selective COX-2 inhibitory activity. researchgate.net For instance, certain pyrimidine-based derivatives have demonstrated high selectivity for COX-2, with some being hundreds of times more selective than rofecoxib. researchgate.net Studies on newly synthesized butanals and their corresponding carboxylic acids showed potent inhibition of both COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| FM4 | Dominant | 0.74 | |

| FM10 | Dominant | 0.69 | |

| FM12 | Dominant | 0.18 |

Anticancer Research and Cytotoxicity Profiling

The structural versatility of acetophenone analogs makes them attractive candidates for anticancer drug discovery. Various derivatives have been synthesized and screened for their ability to inhibit the growth of cancer cell lines.

For example, a series of brominated plastoquinone (B1678516) (BrPQ) analogs demonstrated significant antiproliferative activity across a range of cancer cell lines. Notably, certain BrPQ analogs were particularly effective against leukemia and breast cancer models. Specifically, analogs BrPQ3, BrPQ4, BrPQ5, and BrPQ7 showed remarkable growth inhibition against the colon cancer cell line HCT-116.

In another line of research, two series of 4-alkoxy-2-arylquinolines were designed as potential Topoisomerase I (TOP1) inhibitors. Several of these compounds exhibited potent anticancer activity at sub-micromolar concentrations. Compound 14m was identified as the most potent, with a mean GI50 (the concentration causing 50% growth inhibition) of 1.26 µM across a full panel of cancer cell lines. Melanoma cell lines were particularly sensitive to these compounds. The mechanism of action for the most promising analogs, 14h and 14p, was confirmed as moderate inhibition of TOP1. Additionally, certain methylated and acetylated derivatives of natural bromophenols have shown potential, with one compound inducing apoptosis in leukemia K562 cells.

| Compound/Analog Family | Cancer Type/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Brominated Plastoquinone Analogs (BrPQ) | Colon (HCT-116), Leukemia, Breast, Melanoma (LOX IMVI) | BrPQ5 showed 85.93% growth inhibition in HCT-116. BrPQ4 showed 93.36% GI in LOX IMVI. | |

| 4-alkoxy-2-arylquinoline (14m) | NCI-60 Panel (Colon, Leukemia, Melanoma) | Full panel GI50 MG-MID of 1.26 µM. GI50 of 0.116 µM against Melanoma (LOX IMVI). | |

| 4-alkoxy-2-arylquinolines (14e-h) | NCI-59 Panel | Showed significant growth inhibition (GI%) of 62-65%. | |

| Bromophenol Derivative (4b-4) | Leukemia (K562) | Inhibited viability and induced apoptosis. |

Antioxidant Capacity Assessments

Oxidative stress is a key factor in the pathogenesis of many diseases. Consequently, compounds with antioxidant properties are of great therapeutic interest. Several studies have evaluated the antioxidant potential of bromophenol and acetophenone derivatives using various assays.

The antioxidant activities of benzylic acid-derived bromophenols were assessed through their ability to scavenge DPPH• and ABTS•+ radicals. Certain derivatives demonstrated effective scavenging capabilities, with IC50 values comparable to or even better than standard antioxidants like BHA. For instance, compound 25 showed a DPPH scavenging IC50 value of 4.27 µg/mL, which was superior to the standard BHA (11.17 µg/mL). In another study, methylated and acetylated derivatives of natural bromophenols were tested for their antioxidant effects at a cellular level. Two compounds, 3b-9 and 4b-3, were found to ameliorate H2O2-induced oxidative damage in skin cells by significantly decreasing the generation of reactive oxygen species (ROS).

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| BHT (Standard) | 4.12 | |

| Compound 25 | 4.27 | |

| Compound 1 | 6.41 | |

| BHA (Standard) | 11.17 | |

| Trolox (Standard) | 11.75 |

Other Emerging Biological Activities, e.g., Antidiabetic, Neuroprotective, Antimalarial, and Nematicidal Potentials

Beyond the more extensively studied activities, research into acetophenone analogs is uncovering a range of other potential therapeutic applications.

Antidiabetic: The search for new α-glucosidase inhibitors is a key strategy for managing type-II diabetes. By inhibiting this enzyme, the absorption of carbohydrates can be delayed, reducing postprandial blood glucose. Derivatives of 2,4-dihydroxy-5-methylacetophenone have been synthesized and explored for this purpose, with one promising compound, 7u, effectively reducing blood glucose levels in vivo through a mixed-type inhibition of α-glucosidase.

Neuroprotective: Evidence suggests that some derivatives possess neuroprotective properties. chemrxiv.org For example, N-acetylserotonin and its derivatives have shown potential in protecting against neuronal damage by inhibiting oxidative stress and apoptosis. chemrxiv.org

Antimalarial: Malaria remains a major global health issue, and acetophenones are recognized as active fragments in compounds with antimalarial properties, such as chalcones. mdpi.com In vivo studies on prenylated acetophenones have shown promising activity against Plasmodium berghei in mice. A 5-prenyl acetophenone analog demonstrated significant parasite inhibition of 72.12% at a dose of 100 mg/kg, while a 3,5-diprenyl acetophenone analog also showed potent, dose-dependent activity. mdpi.com

Nematicidal: Plant-parasitic nematodes cause significant agricultural losses, creating a need for new nematicides. nih.gov Acetophenones have been identified as promising lead compounds. nih.govresearchgate.net In vitro testing against the root-knot nematode Meloidogyne incognita revealed that 4-nitroacetophenone and 4-iodoacetophenone were the most potent among the tested acetophenones. nih.gov The conversion of these acetophenones into chalcone (B49325) derivatives also yielded compounds with significant nematicidal activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of 2'-(4-Bromobenzyloxy)acetophenone, SAR analyses focus on how different substituents on both the acetophenone and the benzyl (B1604629) moieties, as well as the nature of the ether linkage, impact their pharmacological profiles. While direct and extensive SAR studies on 2'-(4-Bromobenzyloxy)acetophenone itself are limited in publicly available research, valuable insights can be drawn from studies on analogous acetophenone ethers and related compounds.

The core structure of 2'-(4-Bromobenzyloxy)acetophenone consists of an acetophenone unit linked to a 4-bromobenzyl group via an ether bond at the 2'-position. The key structural features that can be systematically varied to establish SAR include:

Substituents on the Benzyl Ring: The nature, position, and electronic properties of substituents on the benzyl ring can significantly influence activity.

Substituents on the Acetophenone Ring: Modifications to the acetophenone phenyl ring can alter the molecule's electronic distribution and steric properties.

The Ether Linkage: While less commonly modified, alterations to the ether linkage could impact the molecule's flexibility and binding capabilities.

Research on related acetophenone derivatives provides a framework for predicting the SAR of 2'-(4-Bromobenzyloxy)acetophenone analogs. For instance, studies on benzonate derivatives of acetophenone as α-glucosidase inhibitors have shown that the nature of the substituent at the 4'-position of the acetophenone ring plays a crucial role in their inhibitory activity. nih.gov Although these are ester derivatives, the position of substitution is analogous to the benzyloxy group in the target compound.

One study on benzonate derivatives of 2,4-dihydroxyacetophenone revealed that modifications at the 4'-hydroxyl group led to a series of potent α-glucosidase inhibitors. nih.gov The structure-activity relationship for these derivatives can be summarized as follows:

Alkyl Chain Length: Increasing the length of a straight-chain alkyl ester at the 4'-position generally enhanced α-glucosidase inhibitory activity.

Branched Alkyl Chains: The introduction of branched alkyl chains was also found to be favorable for activity.

Haloalkyl Chains: The presence of a haloalkyl chain was shown to improve the inhibitory potency. nih.gov

These findings suggest that the lipophilicity and steric bulk of the substituent at this position are important determinants of biological activity.

| Compound | Substituent at 4'-OH | IC50 (µM) |

|---|---|---|

| 7a | -CO-CH3 | >20 |

| 7c | -CO-CH(CH3)2 | 19.35 |

| 7f | -CO-(CH2)4CH3 | 6.73 |

| 7i | -CO-CH2Cl | 3.27 |

| Acarbose (Standard) | - | 54.74 |

Furthermore, research into 2-hydroxyacetophenone (B1195853) derivatives as liver X receptor (LXR) agonists has demonstrated that the acetophenone moiety can act as an effective linker in molecular design, significantly enhancing potency and selectivity. nih.gov This highlights the structural importance of the acetophenone core in facilitating interactions with biological targets.

In the context of 2'-(4-Bromobenzyloxy)acetophenone, the presence of the bromine atom on the benzyl ring is a key feature. Halogenation is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability and bioavailability. The para-position of the bromine atom is also significant, as substituent positions on aromatic rings are known to critically affect binding to target proteins.

While specific data on the direct analogs of 2'-(4-Bromobenzyloxy)acetophenone are scarce, general principles of SAR for acetophenone derivatives suggest that:

Electron-withdrawing groups , such as the bromine atom in the 4-position of the benzyl ring, can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.

The benzyloxy moiety itself introduces a degree of flexibility and a significant hydrophobic region, which can be critical for binding to hydrophobic pockets in enzymes or receptors.

The ortho-position of the benzyloxy group on the acetophenone ring can induce specific conformational preferences due to steric interactions with the acetyl group, which may be crucial for selective biological activity.

To fully elucidate the SAR of 2'-(4-Bromobenzyloxy)acetophenone and its bioactive derivatives, further studies involving systematic modifications are necessary. This would include synthesizing and testing analogs with different halogens (F, Cl, I) at various positions on the benzyl ring, as well as introducing other electron-donating or electron-withdrawing groups. Additionally, exploring substitutions on the acetophenone ring would provide a more complete picture of the structure-activity landscape for this class of compounds.

Applications in Materials Science and Other Chemical Fields

Role as Advanced Synthetic Intermediates for Complex Organic Molecules

Acetophenone (B1666503) derivatives are well-established as crucial building blocks in organic synthesis. nih.govmdpi.com The structure of 2'-(4-Bromobenzyloxy)acetophenone makes it a particularly versatile intermediate for constructing more complex molecules. The acetophenone core can participate in a wide range of reactions, such as condensations and cyclizations, to form diverse heterocyclic systems. rsc.orgnih.gov For example, amino acetophenones are used as starting materials for the diversity-oriented synthesis of natural product analogs like flavones, coumarins, and quinolones. researchgate.net

The presence of the bromo group on the benzyloxy moiety offers a reactive handle for various transformations, most notably metal-catalyzed cross-coupling reactions. Brominated aromatic compounds are frequently used in organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds. acs.orgwku.edu Furthermore, the benzylic position itself is reactive and can undergo substitution reactions. libretexts.org This combination of reactive sites allows chemists to use 2'-(4-Bromobenzyloxy)acetophenone as a scaffold, sequentially or selectively modifying different parts of the molecule to build intricate molecular architectures useful as intermediates for pharmaceuticals and agricultural chemicals. google.comrasayanjournal.co.in

Table 1: Examples of Complex Molecules Synthesized from Acetophenone Derivatives

| Product Class | Key Reaction Type | Significance |

|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Precursors for flavonoids and other bioactive compounds. nih.govrsc.org |

| Quinolones | Cyclization of amides | Core structures in many pharmaceuticals. researchgate.net |

| Indenes | Cationic Cyclization | Important frameworks in materials and medicinal chemistry. rsc.org |

Precursors for Specialized Resins and Polymeric Materials

Building Blocks for Fluorescent Probes and Bioimaging Agents

The development of fluorescent probes for bioimaging is a rapidly advancing field that relies on organic molecules with specific photophysical properties. rsc.org Acetophenone derivatives have been explored as foundational structures for such agents. nih.gov For example, certain fluorinated acetophenone derivatives have been developed as ligands for PET imaging of cholinesterases, which are associated with Alzheimer's disease pathology. nih.gov

2'-(4-Bromobenzyloxy)acetophenone possesses structural features that make it a promising candidate as a building block for fluorescent probes. Its extended aromatic system, consisting of two benzene (B151609) rings, provides a scaffold that can exhibit fluorescence. The bromo-substituent can serve as a key site for synthetic modification, allowing for the attachment of other fluorophores or moieties that can modulate its optical properties. This functional handle is crucial for tuning the probe's emission wavelength or for linking it to specific biological targets. While direct application of this specific compound as a fluorescent probe has not been detailed, its structural similarity to other molecules used in the field suggests its potential as a valuable synthetic intermediate for creating novel imaging agents. rsc.orgunica.it

Potential Applications in Agricultural Chemistry, e.g., as Pesticides or Nematicides

There is a growing body of evidence supporting the use of acetophenone and its derivatives as agrochemicals. researchgate.netnih.gov These compounds have shown promise as fungicides, herbicides, and nematicides. rsc.orgnih.gov Of particular relevance is the demonstrated efficacy of halogenated acetophenones against root-knot nematodes, which are significant agricultural pests. unica.itresearchgate.net

Studies have shown that acetophenones with electron-withdrawing groups on the aromatic ring are highly effective at inducing paralysis and death in the nematode Meloidogyne incognita. unica.it For instance, 4-nitroacetophenone and 4-iodoacetophenone have been identified as potent nematicides. nih.gov Given that 2'-(4-Bromobenzyloxy)acetophenone contains a bromine atom—a halogen—it fits the profile of a potentially bioactive compound in this class. nih.gov The presence of the halogen is often critical for the biological activity of these molecules. unica.it Therefore, 2'-(4-Bromobenzyloxy)acetophenone is considered a promising candidate for the development of new nematicidal agents for use in crop management. nih.gov

Table 2: Nematicidal Activity of Selected Acetophenone Derivatives against M. incognita

| Compound | Reported Efficacy (EC₅₀/24h) | Reference |

|---|---|---|

| 4-Nitroacetophenone | 12 ± 5 mg L⁻¹ | nih.gov |

| 4-Iodoacetophenone | 15 ± 4 mg L⁻¹ | nih.gov |

| 2,4-Dichloroacetophenone | 2.5 mg/L | unica.it |

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 2'-(4-Bromobenzyloxy)acetophenone and its derivatives is a critical first step for any further investigation. Current synthetic approaches for similar acetophenone (B1666503) derivatives often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener and more efficient synthetic protocols.

Key Research Objectives:

Exploration of Green Solvents: Moving away from traditional volatile organic solvents towards more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.

Catalytic Methods: Investigating the use of catalysts, including metal-based, organocatalysts, or biocatalysts, to improve reaction efficiency, selectivity, and reduce the need for stoichiometric reagents.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and allow for easier scalability.

Microwave- and Ultrasound-Assisted Synthesis: Utilizing these non-conventional energy sources to potentially shorten reaction times and improve yields.

Challenges:

Achieving high regioselectivity during the etherification of 2'-hydroxyacetophenone (B8834) to avoid side products.

Developing robust catalytic systems that are tolerant to a wide range of functional groups.

Ensuring the economic viability and scalability of these sustainable methods for potential industrial applications.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Traditional Williamson Ether Synthesis | Well-established, readily available reagents. | Often requires strong bases, may have moderate yields, and generates salt byproducts. |

| Phase-Transfer Catalysis | Milder reaction conditions, improved yields, suitable for reactants with low solubility. | Catalyst cost and separation can be a concern. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for higher yields. | Specialized equipment required, scalability can be a challenge. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability. | Initial setup costs can be high. |

Exploration of Undiscovered Pharmacological Targets and Therapeutic Applications

The acetophenone scaffold is a common feature in many biologically active compounds. The presence of the 4-bromobenzyl group in 2'-(4-Bromobenzyloxy)acetophenone introduces lipophilicity and a potential site for metabolic transformation or interaction with biological targets. While no specific pharmacological data for this compound is readily available, its structure suggests several promising areas for investigation.

Potential Therapeutic Areas:

Anticancer Agents: Chalcones, which can be synthesized from acetophenones, are known to possess anticancer properties. Future studies could explore the conversion of 2'-(4-Bromobenzyloxy)acetophenone to its corresponding chalcone (B49325) and evaluate its cytotoxicity against various cancer cell lines.

Antimicrobial Agents: The lipophilic nature of the compound could facilitate its passage through microbial cell membranes, suggesting potential antibacterial or antifungal activity.

Anti-inflammatory Agents: Many acetophenone derivatives have been investigated for their anti-inflammatory effects. This compound could be screened for its ability to inhibit key inflammatory mediators.

Neurological Disorders: The structural similarity to some known neuroprotective agents warrants investigation into its potential role in treating neurodegenerative diseases.

Challenges:

The lack of existing biological data necessitates broad and resource-intensive initial screening campaigns.

Identifying the specific molecular targets and mechanisms of action will require extensive biochemical and cellular studies.